molecular formula C23H21N3 B1277378 2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine CAS No. 473382-48-8

2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine

Cat. No. B1277378
M. Wt: 339.4 g/mol
InChI Key: CBJJSCYIXJYEAW-UHFFFAOYSA-N
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Description

“2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine” is a quinoxaline derivative . It is also known as “2,3-diphenylquinoxaline 1” and has a molecular formula of C23H21N3 . This compound has been studied for its potential biological activities .


Molecular Structure Analysis

The molecular structure of “2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine” is based on the quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . The quinoxaline ring is a core unit in this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine” include a molecular weight of 339.43300, a Polar Surface Area (PSA) of 51.80000, and a LogP value of 5.85790 .

Scientific Research Applications

Modification of Hydrogels for Medical Applications

A study by Aly & El-Mohdy (2015) described the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including compounds related to 2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine. This modification improved the hydrogels' thermal stability and showed promising antibacterial and antifungal activities, suggesting potential use in medical applications (Aly & El-Mohdy, 2015).

Photophysical and Photochemical Behavior

The study by De la Fuente et al. (2000) explored the photophysical and photochemical behavior of quinoxaline derivatives in the presence of amines. They found that these compounds undergo photoreduction in the presence of amines, forming semireduced quinoxaline derivatives. This suggests potential applications in photochemistry and material sciences (De la Fuente et al., 2000).

Anticancer Activity

El Rayes et al. (2019) synthesized derivatives of quinoxaline, including structures similar to 2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine, and evaluated their anticancer activity. They found significant anticancer properties against specific cell lines, highlighting the potential of such compounds in cancer research (El Rayes et al., 2019).

Asymmetric Hydrogenation in Catalysis

Nagano et al. (2012) investigated the additive effects of amines in the asymmetric hydrogenation of quinoxalines. Their findings could be relevant for catalytic processes in chemical synthesis, where compounds like 2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine could play a role (Nagano et al., 2012).

Photoinitiators in Polymerization

Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, which can be related to the chemical structure . These compounds were used as photoinitiators for polymerization under LED lights, indicating potential applications in materials science and polymer chemistry (Zhang et al., 2015).

Luminescent Platinum(II) Complexes

Vezzu et al. (2011) synthesized cyclometalating ligands that include phenylquinoline and phenylpyridine amines, which bear structural similarities to 2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine. These ligands were used to create luminescent platinum(II) complexes, suggesting applications in the field of photophysics and materials science (Vezzu et al., 2011).

Future Directions

Quinoxaline derivatives, including “2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine”, have potential for further development in drug discovery due to their wide spectrum of biological importance . More research is needed to explore their synthesis, chemical reactions, mechanisms of action, and safety profiles.

properties

IUPAC Name

2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3/c1-23(2,24)18-14-12-17(13-15-18)22-21(16-8-4-3-5-9-16)25-19-10-6-7-11-20(19)26-22/h3-15H,24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJJSCYIXJYEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431315
Record name 2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine

CAS RN

473382-48-8
Record name 2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Lubet, VE Steele, MM Juliana… - oncology …, 2019 - spandidos-publications.com
The AKT inhibitor employed in this article was identified as MK 2206 (8-[4-(1-aminocyclobutyl) phenyl]-9-phenyl-1, 2, 4-triazolo [3, 4-f][1, 6] naphthyridin-3 (2H)-one hydrochloride (1: 2). …
Number of citations: 8 www.spandidos-publications.com

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